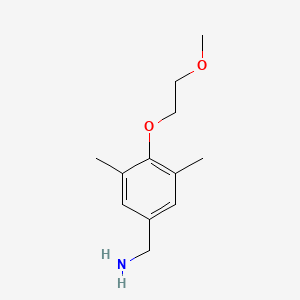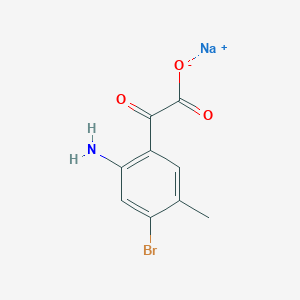
4-(2-Methoxyethoxy)-3,5-dimethylbenzylamine
説明
4-(2-Methoxyethoxy)-3,5-dimethylbenzylamine (4-MEB) is an organic compound that has been widely used in scientific research. It is a derivative of the aromatic amine group and is a versatile building block for the synthesis of useful compounds. 4-MEB has been used in a variety of applications, including drug discovery, drug delivery, and biochemistry.
科学的研究の応用
Analytical Characterization and Detection
- Electrochemical Sensing of NBOMes : A study highlighted the electrochemical quantification of NBOMes and their 2C family analogs on blotter paper using square-wave voltammetry on a boron-doped diamond electrode. This approach offered a reliable, matrix-free analysis with high accuracy, demonstrating the importance of electrochemical methods in the detection of novel psychoactive substances (Souza et al., 2018).
Biochemical Pharmacology
- Receptor Interaction Profiles : Research into the receptor binding profiles of NBOMe drugs compared with their analogs and LSD in vitro showed these compounds' potent interactions with serotonergic receptors. Such studies help elucidate the biochemical pharmacology of new psychoactive substances, predicting their hallucinogenic effects and potential therapeutic applications (Rickli et al., 2015).
Novel Applications
- Nano-Structured Ceria from Complexes : The synthesis and characterization of novel ligands for rare earth metal ions, such as cerium(III), using benzoxazine dimer complexes for the preparation of single-phase ceria (CeO2) demonstrate the potential for innovative applications in materials science. This includes photodynamic therapy for cancer treatment, highlighting the diverse applicability of such compounds in research and therapeutic applications (Veranitisagul et al., 2011).
特性
IUPAC Name |
[4-(2-methoxyethoxy)-3,5-dimethylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-6-11(8-13)7-10(2)12(9)15-5-4-14-3/h6-7H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNDTZTOFSESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)












![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)
